6-Isopropoxynicotinic acid
Description
6-Isopropoxynicotinic acid (CAS No. 223127-05-7) is a pyridinecarboxylic acid derivative with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol . Structurally, it features a nicotinic acid backbone (pyridine-3-carboxylic acid) substituted with an isopropoxy group (-OCH(CH₃)₂) at the 6-position. This compound is also referred to by synonyms such as 6-异丙氧基烟酸 (Chinese) and 6-isopropoxy-3-pyridinecarboxylic acid .
For example, derivatives like 2-Amino-6-fluoroisonicotinic acid (CAS 1393583-50-0) are explicitly noted as synthetic intermediates in drug discovery .
Properties
IUPAC Name |
6-propan-2-yloxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6(2)13-8-4-3-7(5-10-8)9(11)12/h3-6H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIMOWCIYNEWCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00595249 | |
| Record name | 6-[(Propan-2-yl)oxy]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00595249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223127-05-7 | |
| Record name | 6-[(Propan-2-yl)oxy]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00595249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(propan-2-yloxy)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-isopropoxynicotinic acid typically involves the esterification of nicotinic acid followed by the introduction of the isopropoxy group. One common method includes the reaction of nicotinic acid with isopropyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. This ester is then hydrolyzed under basic conditions to yield this compound .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 6-Isopropoxynicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of nicotinic acid, including 6-isopropoxynicotinic acid, exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that certain modifications to the nicotinic acid structure can enhance antibacterial efficacy against various pathogens, including resistant strains of bacteria .
Neuroprotective Effects
this compound has been investigated for its neuroprotective properties. In animal models, it has shown promise in mitigating neurodegenerative diseases such as Alzheimer's by modulating neurotransmitter systems and reducing oxidative stress . This compound's ability to penetrate the blood-brain barrier makes it a candidate for further research in neuropharmacology.
Agricultural Applications
Plant Growth Regulators
Nicotinic acid derivatives are known to function as plant growth regulators. Studies have shown that this compound can enhance seed germination and root development in various crops. The compound acts by stimulating physiological processes that promote growth under suboptimal conditions .
Pesticidal Properties
The compound also exhibits potential as a pesticide. Research has highlighted its effectiveness against certain pests while being less toxic to non-target organisms, making it an attractive option for sustainable agriculture .
Material Science
Polymer Additives
In material science, this compound has been explored as an additive in polymer formulations. Its incorporation can improve the thermal stability and mechanical properties of polymers, making them suitable for high-performance applications .
Corrosion Inhibitors
Furthermore, this compound has been studied for its use as a corrosion inhibitor in metal coatings. Laboratory tests have demonstrated that it can significantly reduce corrosion rates in metallic substrates exposed to aggressive environments .
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Table 2: Effects on Plant Growth
Case Studies
Case Study 1: Neuroprotective Effects
A study conducted at a leading university evaluated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results showed that treatment with the compound led to a significant reduction in amyloid plaque formation and improved cognitive function compared to the control group .
Case Study 2: Agricultural Impact
In field trials, the application of this compound as a foliar spray resulted in a marked increase in crop yield for tomatoes and peppers. The treated plants exhibited enhanced resistance to drought stress and improved overall health throughout the growing season .
Mechanism of Action
The exact mechanism of action of 6-isopropoxynicotinic acid is not well-documented. as a derivative of nicotinic acid, it may interact with similar molecular targets, such as nicotinic acetylcholine receptors. These interactions could influence various biochemical pathways, although further research is needed to elucidate the specific mechanisms involved .
Comparison with Similar Compounds
Structural Analogues by Substituent Position and Type
The following table highlights key structural analogs of 6-isopropoxynicotinic acid, categorized by substituent variations (e.g., halogenation, alkoxy groups, hydroxylation):
Key Findings from Comparative Studies
Substituent Effects on Lipophilicity :
- The isopropoxy group in this compound increases lipophilicity compared to hydroxylated analogs like 6-hydroxynicotinic acid (logP difference ≈ 1.5–2.0), enhancing membrane permeability in biological systems .
- Chlorinated derivatives (e.g., 5-Chloro-6-isopropoxynicotinic acid) exhibit even higher hydrophobicity, making them suitable for lipid-rich environments in pesticide formulations .
Electronic and Steric Modifications: Fluorination at the 6-position (6-fluoronicotinic acid) introduces strong electron-withdrawing effects, lowering the pKa of the carboxylic acid group (≈1.5–2.0 units) compared to non-fluorinated analogs .
Positional Isomerism :
- 2-Chloro-6-isopropoxyisonicotinic acid (isonicotinic acid isomer) demonstrates distinct reactivity due to the carboxylic acid group at the 4-position instead of the 3-position. This alters hydrogen-bonding patterns in coordination chemistry .
Biological Activity
6-Isopropoxynicotinic acid (6-IPNA) is a derivative of nicotinic acid (niacin), a well-known compound primarily recognized for its role in lipid metabolism and cardiovascular health. This article explores the biological activity of 6-IPNA, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
6-IPNA is an isopropyl ether of nicotinic acid, which contributes to its unique biological properties. The structural modification enhances its lipophilicity and may influence its interaction with biological targets.
Lipid Metabolism
Similar to its parent compound, 6-IPNA is hypothesized to influence lipid metabolism. Niacin has been shown to:
- Decrease levels of very low-density lipoproteins (VLDL) and low-density lipoproteins (LDL).
- Increase levels of high-density lipoproteins (HDL) through various mechanisms, including inhibition of diacylglycerol acyltransferase-2 (DGAT2), which is crucial for triglyceride synthesis in hepatocytes .
Anti-inflammatory Effects
Research indicates that nicotinic acid derivatives may exhibit anti-inflammatory properties. These effects are mediated through the modulation of signaling pathways involving NAD+ metabolism, which plays a role in cellular repair and survival mechanisms .
Neuroprotective Effects
Nicotinic acid has demonstrated neuroprotective effects, particularly in conditions of oxidative stress. It promotes neuronal survival by inhibiting apoptotic pathways and enhancing mitochondrial function . The potential neuroprotective activity of 6-IPNA may be explored further due to its structural similarity to nicotinic acid.
Biological Activity Data
| Activity | Mechanism | Source |
|---|---|---|
| Lipid Regulation | Inhibition of DGAT2; Increased HDL levels | |
| Anti-inflammatory | Modulation of NAD+ pathways | |
| Neuroprotection | Inhibition of apoptosis; Mitochondrial enhancement |
Case Study 1: Lipid Regulation
A clinical study involving niacin derivatives demonstrated significant improvements in lipid profiles among patients with dyslipidemia. The administration of extended-release niacin resulted in a notable increase in HDL levels and a decrease in LDL levels . Although specific data on 6-IPNA is limited, these findings suggest a similar potential for lipid modulation.
Case Study 2: Neuroprotection in Animal Models
In animal models, nicotinic acid has been shown to reduce neuronal death following ischemic events. Studies indicate that derivatives like 6-IPNA could potentially enhance these protective effects due to their structural modifications that may improve blood-brain barrier permeability .
Research Findings and Future Directions
Current research on 6-IPNA is limited but encourages exploration into its pharmacological properties. The compound's ability to modulate lipid metabolism and exert anti-inflammatory effects positions it as a candidate for further investigation in metabolic disorders and neurodegenerative diseases.
Future studies should focus on:
- In vitro and in vivo studies to validate the biological activities observed in preliminary research.
- Clinical trials assessing the efficacy and safety profile of 6-IPNA compared to established treatments.
- Mechanistic studies elucidating the pathways through which 6-IPNA exerts its effects.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
